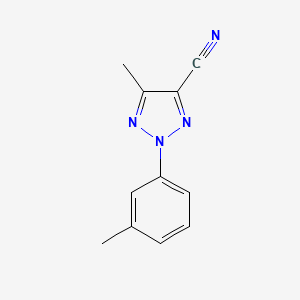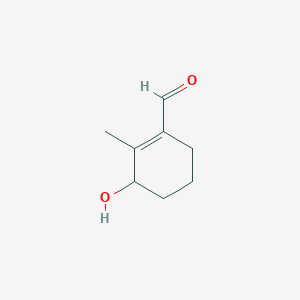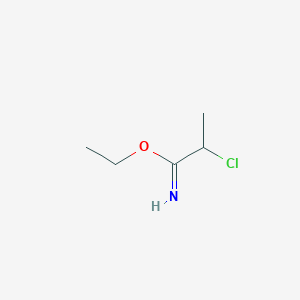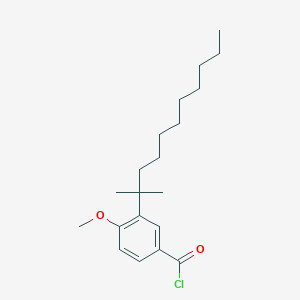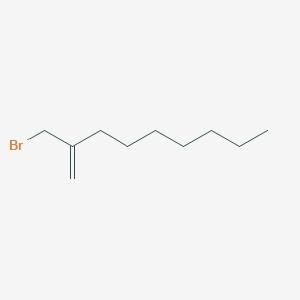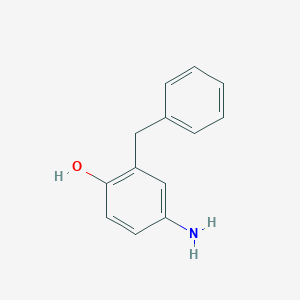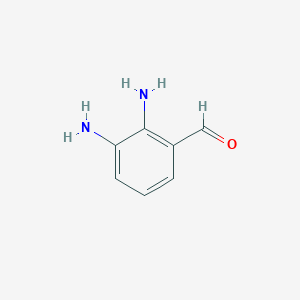
2-(4-Chloro-2-nitroanilino)butyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-2-nitroanilino)butyl methanesulfonate is an organic compound with a complex structure that includes a chloro-nitroaniline moiety and a butyl methanesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-nitroanilino)butyl methanesulfonate typically involves multiple steps, starting with the nitration of 4-chloroaniline to introduce the nitro group. This is followed by the coupling of the nitroaniline derivative with butyl methanesulfonate under specific reaction conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloro-2-nitroanilino)butyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The methanesulfonate group can be replaced with other sulfonate esters or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-(4-Chloro-2-aminoanilino)butyl methanesulfonate, while substitution of the chloro group can yield various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-(4-Chloro-2-nitroanilino)butyl methanesulfonate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-2-nitroanilino)butyl methanesulfonate involves its interaction with specific molecular targets and pathways. The nitro and chloro groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile, participating in various substitution and addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 2-(4-Chloro-2-nitroanilino)ethyl methanesulfonate
- 2-(4-Chloro-2-nitroanilino)propyl methanesulfonate
- 2-(4-Chloro-2-nitroanilino)butyl benzenesulfonate
Uniqueness
2-(4-Chloro-2-nitroanilino)butyl methanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
100418-48-2 |
|---|---|
Fórmula molecular |
C11H15ClN2O5S |
Peso molecular |
322.77 g/mol |
Nombre IUPAC |
2-(4-chloro-2-nitroanilino)butyl methanesulfonate |
InChI |
InChI=1S/C11H15ClN2O5S/c1-3-9(7-19-20(2,17)18)13-10-5-4-8(12)6-11(10)14(15)16/h4-6,9,13H,3,7H2,1-2H3 |
Clave InChI |
UNEUXDLHGBETSM-UHFFFAOYSA-N |
SMILES canónico |
CCC(COS(=O)(=O)C)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


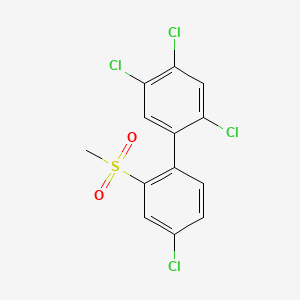
![2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole](/img/structure/B14321614.png)

![2-{4-[(1,3-Benzothiazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14321625.png)
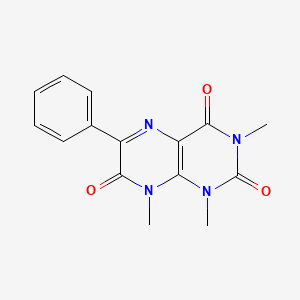
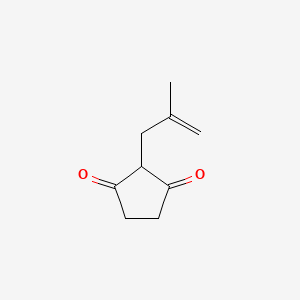
![2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine](/img/structure/B14321650.png)
